2'-Propargyladenosine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15N5O4 |
|---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-4-prop-2-ynoxyoxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-10-9(20)7(4-19)22-13(10)18-6-17-8-11(14)15-5-16-12(8)18/h1,5-7,9-10,13,19-20H,3-4H2,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
ROHGEAZREAFNTO-QYVSTXNMSA-N |
Isomeric SMILES |
C#CCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
Canonical SMILES |
C#CCOC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Propargyladenosine
Regioselective Synthesis Strategies for 2'-O-Propargyladenosine
The selective introduction of a propargyl group at the 2'-hydroxyl position of adenosine (B11128) is a critical step in the synthesis of 2'-O-propargyladenosine. This modification provides a valuable chemical handle for further functionalization via click chemistry. chimia.ch Various strategies have been developed to achieve this regioselectivity, primarily involving direct alkylation and organotin-mediated reactions.
Direct alkylation of unprotected adenosine with propargyl bromide presents a straightforward method for the synthesis of 2'-O-propargyladenosine. nih.gov This reaction is typically performed in the presence of a base, such as sodium hydride, and a phase transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). nih.gov However, this approach often results in a complex mixture of products, including the 2'- and 3'-O-alkylated isomers as the major products, alongside other multi-alkylated species. nih.gov The separation of these isomers can be challenging and often requires careful chromatographic purification.
While direct alkylation can be effective, the lack of high regioselectivity is a significant drawback, leading to lower yields of the desired 2'-isomer. Research has shown that the reaction conditions, including the choice of base and solvent, can influence the ratio of 2'- to 3'-isomers, but achieving complete selectivity remains a challenge with this method. rsc.org
To overcome the regioselectivity issues associated with direct alkylation, organotin-mediated approaches have been developed. These methods offer a more controlled and selective way to introduce the propargyl group at the 2'-position of adenosine. A notable procedure involves the use of dibutyltin (B87310) oxide as a mild base in conjunction with a phase transfer catalyst, such as tetrabutylammonium bromide. google.com
This organotin-mediated reaction is performed on 5'-DMT-N-protected nucleosides and demonstrates a significant preference for the 2'-regioisomer. google.com The use of organotin compounds facilitates the formation of a stannylene intermediate, which activates the desired hydroxyl group for subsequent alkylation. This strategy has been successfully applied to all four common ribonucleosides (adenosine, cytidine, guanosine, and uridine), highlighting its versatility. google.com The resulting 2'-O-propargyl isomers can be purified to a high degree (greater than 99%), which is crucial for the subsequent synthesis of high-purity phosphoramidites. google.com
Table 1: Comparison of Synthetic Strategies for 2'-O-Propargyladenosine
| Feature | Direct Alkylation | Organotin-Mediated Reaction |
|---|---|---|
| Starting Material | Unprotected Adenosine nih.gov | 5'-DMT-N-protected Nucleoside google.com |
| Key Reagents | Propargyl Bromide, Sodium Hydride, TBAI nih.gov | Propargyl Bromide, Dibutyltin Oxide, Tetrabutylammonium Bromide google.com |
| Regioselectivity | Low, mixture of 2'- and 3'-isomers nih.gov | High, favors 2'-isomer google.com |
| Purity of Product | Requires extensive purification nih.gov | High purity (>99%) achievable google.com |
| Applicability | General for alkylation but lacks selectivity rsc.org | Applicable to all common ribonucleosides google.com |
Synthesis of 2'-Propargyladenosine Phosphoramidites
The conversion of 2'-O-propargyladenosine into its corresponding phosphoramidite (B1245037) derivative is a critical step for its incorporation into oligonucleotides using automated solid-phase synthesis. twistbioscience.com Phosphoramidites are stabilized nucleotide precursors that allow for the efficient and controlled formation of phosphodiester bonds during oligonucleotide synthesis. twistbioscience.com
The synthesis typically involves reacting the 5'-O-DMT-2'-O-propargyladenosine, with its exocyclic amino group protected (e.g., with a benzoyl group), with a phosphitylating agent. A common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA).
The purity of the phosphoramidite is paramount for the successful synthesis of high-quality oligonucleotides. twistbioscience.comumich.edu Impurities in the phosphoramidite can lead to side reactions and the formation of truncated or modified oligonucleotides. Therefore, the synthesis and purification of 2'-O-propargyladenosine phosphoramidites must be carefully optimized.
A key factor in obtaining high-purity phosphoramidites is the use of highly pure starting materials, specifically the 2'-O-propargyladenosine nucleoside. google.com The regioselective synthesis methods, particularly the organotin-mediated approach that yields highly pure 2'-isomer, are therefore advantageous. google.com Following the phosphitylation reaction, rigorous purification, often involving silica (B1680970) gel chromatography, is necessary to remove any unreacted starting materials, by-products, and excess reagents. The final product, 2'-O-propargyladenosine phosphoramidite, is typically a white or off-white powder. Commercial availability of these phosphoramidites has also facilitated their use in various research applications. rsc.org
Table 2: Key Steps in this compound Phosphoramidite Synthesis
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Protection | Protection of the 5'-hydroxyl with a dimethoxytrityl (DMT) group and the N6-amino group with a suitable protecting group (e.g., benzoyl). | DMT-Cl, Benzoyl Chloride |
| 2. 2'-O-Alkylation | Introduction of the propargyl group at the 2'-position. | As described in section 2.1 |
| 3. Phosphitylation | Reaction of the 3'-hydroxyl group with a phosphitylating agent. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA |
| 4. Purification | Removal of impurities to obtain high-purity phosphoramidite. | Silica Gel Chromatography |
Chemoenzymatic Synthesis of this compound Analogs
Chemoenzymatic synthesis combines the advantages of chemical synthesis for creating modified precursors with the high selectivity and efficiency of enzymatic reactions to produce complex biomolecules. beilstein-journals.orgrsc.org This approach is particularly useful for synthesizing analogs of this compound, such as its phosphorylated derivatives.
Enzymatic phosphorylation is a key strategy for converting nucleoside analogs like this compound into their corresponding nucleotide (mono-, di-, or triphosphate) forms. smolecule.com These phosphorylated analogs are essential for various biochemical and molecular biology studies. nih.gov
One common method involves the use of a kinase enzyme to transfer a phosphate (B84403) group from a donor molecule, typically ATP, to the 5'-hydroxyl group of the nucleoside. For instance, 2'-O-propargyladenosine can be phosphorylated to 2'-O-propargyl-AMP. nih.gov This enzymatic reaction is highly specific for the 5'-position, avoiding the need for protecting groups on other parts of the molecule.
Further enzymatic steps can be employed to generate the di- and triphosphate versions. For example, the synthesized 2'-O-propargyl-AMP can be coupled with nicotinamide (B372718) mononucleotide (NMN) to produce the NAD+ analog, 2'-O-propargyl-NAD+. nih.gov This NAD+ analog can then be a substrate for other enzymes, such as ADP-ribosyl cyclase, to generate cyclic ADP-ribose analogs. nih.gov The successful enzymatic conversion demonstrates that the 2'-O-propargyl modification is well-tolerated by these enzymes. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2'-O-Propargyladenosine |
| Propargyl Bromide |
| Sodium Hydride |
| Tetrabutylammonium Iodide (TBAI) |
| Dibutyltin Oxide |
| Tetrabutylammonium Bromide |
| 5'-DMT-N-protected-nucleosides |
| Adenosine |
| Cytidine |
| Guanosine |
| Uridine |
| This compound Phosphoramidite |
| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite |
| N,N-diisopropylethylamine (DIPEA) |
| 2'-O-propargyl-AMP |
| Nicotinamide Mononucleotide (NMN) |
| 2'-O-propargyl-NAD+ |
| ADP-ribosyl cyclase |
| Cyclic ADP-ribose |
| Dimethoxytrityl (DMT) |
Chemoenzymatic Cyclization for Cyclic ADP-Ribose Analogs
A powerful strategy for producing analogs of cyclic ADP-ribose (cADPR), a key secondary messenger in calcium signaling, involves a chemoenzymatic approach starting from this compound. This method combines chemical synthesis to create a modified precursor, which is then subjected to enzymatic cyclization.
The process begins with the chemical synthesis of the 2'-O-propargyl-nicotinamide adenine (B156593) dinucleotide (2'-O-propargyl-NAD⁺) analog. This molecule serves as the direct substrate for the enzyme ADP-ribosyl cyclase. Research has shown that the ADP-ribosyl cyclase from Aplysia californica efficiently recognizes and catalyzes the cyclization of this modified NAD⁺ analog. nih.gov The enzyme facilitates an intramolecular cyclization to yield 2'-O-propargyl-cyclic ADP-ribose (2'-O-propargyl-cADPR). nih.gov
This chemoenzymatic route has also been successfully applied to create bifunctional cADPR analogs. For instance, 8-azido-2'-O-propargyladenosine was synthesized and subsequently converted into the corresponding NAD⁺ analog, 8-N₃-2′-O-propargyl-NAD⁺. The Aplysia californica ADP-ribosyl cyclase also recognizes this disubstituted substrate, efficiently converting it into 8-N₃-2′-O-propargyl-cADPR. nih.govsoton.ac.uk This product combines a photoactive group (8-azido) with a clickable moiety (2'-propargyl), making it a valuable tool for probing cADPR-binding proteins. nih.govsoton.ac.uk
Biological studies on these analogs revealed that 2'-O-propargyl-cADPR acts as an agonist, capable of inducing Ca²⁺ release in sea urchin egg homogenates. nih.govsoton.ac.uk The deletion of the 2'-hydroxyl group, as seen in 2'-deoxy-cADPR, does not significantly impair agonistic activity, indicating the 2'-position is tolerant to modification. nih.gov
Table 1: Chemoenzymatic Synthesis of this compound-Derived cADPR Analogs
| Precursor | Enzyme | Product | Functionality |
| 2′-O-propargyl-NAD⁺ | Aplysia californica ADP-ribosyl cyclase | 2′-O-propargyl-cADPR | Clickable cADPR agonist nih.gov |
| 8-N₃-2′-O-propargyl-NAD⁺ | Aplysia californica ADP-ribosyl cyclase | 8-N₃-2′-O-propargyl-cADPR | Photo-clickable cADPR probe nih.govsoton.ac.uk |
Incorporation into Oligonucleotides and Nucleic Acids
The propargyl group of this compound provides a reactive handle for "click" chemistry, making it a valuable building block for the site-specific modification of DNA and RNA. Its incorporation into oligonucleotides can be achieved through both automated solid-phase synthesis and enzymatic methods.
Solid-Phase Synthesis Techniques for Modified RNA and DNA
The most common method for incorporating this compound into synthetic DNA and RNA is through automated solid-phase phosphoramidite chemistry. biorxiv.orgamanote.combaseclick.eu For this purpose, a 2'-O-propargyl adenosine phosphoramidite building block is required, which is commercially available. baseclick.eu
The synthesis is performed on an automated DNA/RNA synthesizer using a solid support, typically controlled pore glass (CPG). baseclick.eubaseclick.eu The process involves a series of iterative cycles:
De-blocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleotide.
Coupling: The 2'-O-propargyl adenosine phosphoramidite is activated (e.g., with 4,5-dicyanoimidazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. baseclick.eu
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage. baseclick.eu
This cycle is repeated until the desired sequence is assembled. The presence of the 2'-propargyl group allows for post-synthetic modification of the oligonucleotide while it is still attached to the solid support. baseclick.eu Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), various azide-containing molecules, such as fluorophores or ligands, can be "clicked" onto the alkyne handle, enabling the production of highly functionalized nucleic acid probes. baseclick.eu
Table 2: Key Reagents in Solid-Phase Synthesis of this compound-Modified Oligonucleotides
| Reagent/Component | Role in Synthesis | Reference |
| 2'-O-propargyl adenosine phosphoramidite | Modified nucleotide building block | baseclick.eu |
| Controlled Pore Glass (CPG) | Insoluble solid support | baseclick.eubaseclick.eu |
| 4,5-Dicyanoimidazole | Activator for the coupling step | baseclick.eu |
| Acetic Anhydride / Lutidine | Capping reagents | baseclick.eu |
| Iodine Solution | Oxidizing agent | baseclick.eu |
| Copper(I) Sulfate / Sodium Ascorbate | Catalysts for post-synthetic CuAAC "click" reaction | baseclick.eu |
Enzymatic Polymerization and Transcriptional Incorporation
Beyond chemical synthesis, this compound can be incorporated into DNA enzymatically. This method relies on the ability of certain DNA polymerases to accept the corresponding nucleoside triphosphate, 2'-O-propargyladenosine-5'-triphosphate (pATP), as a substrate. nih.gov
Research has demonstrated that pATP, along with other 2'-O-propargyl-modified nucleoside triphosphates, can be successfully incorporated into oligonucleotides during primer extension reactions. nih.gov Specific thermostable DNA polymerases, namely 9°N DNA polymerase and Therminator DNA polymerase, have been shown to efficiently utilize these modified substrates. nih.gov This enzymatic approach provides an alternative to solid-phase synthesis for preparing modified DNA, with the advantage of being suitable for generating longer nucleic acid strands. thermofisher.com
Once incorporated, the 2'-propargyl group within the DNA strand is available for post-synthetic labeling via click chemistry, such as the CuAAC reaction with an azide-functionalized fluorescent dye. nih.gov This two-step chemo-enzymatic strategy—enzymatic incorporation followed by a chemical click reaction—expands the toolbox for creating functionalized nucleic acids for various applications in chemical biology. nih.govthermofisher.com While the enzymatic incorporation of other adenosine isomers like N⁶-propargyladenosine (N⁶pA) by RNA polymerases is well-documented, the specific use of 2'-O-propargyl-ATP is established for DNA polymerases. nih.govamanote.com
Applications of 2 Propargyladenosine in Chemical Biology and Molecular Probes
Bioorthogonal Labeling of Nucleic Acids
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. 2'-Propargyladenosine is a prime example of a bioorthogonal chemical reporter used for labeling nucleic acids.
Metabolic Incorporation into RNA Transcripts
This compound is readily taken up by cells and is metabolized into its triphosphate form, this compound triphosphate (2'-pATP). This analog is then recognized by cellular enzymes, primarily RNA polymerases and poly(A) polymerases, and incorporated into newly synthesized RNA molecules. The propargyl group, a terminal alkyne, serves as a bioorthogonal tag that does not significantly perturb the structure or function of the RNA but provides a specific site for subsequent chemical modification.
The polyadenylate (poly(A)) tail is a crucial feature of most eukaryotic messenger RNAs (mRNAs), influencing their stability, translation, and transport. The dynamic nature of the poly(A) tail makes its study essential for understanding gene regulation. This compound has been instrumental in monitoring the de novo synthesis of mRNA poly(A) tails in proliferating cells.
Researchers have demonstrated that this compound is efficiently incorporated into the poly(A) tails of newly transcribed mRNAs by poly(A) polymerase. By feeding cells with this compound, nascent poly(A) tails become tagged with the propargyl group. These tagged transcripts can then be specifically isolated from the total RNA population and analyzed. This approach has allowed for the direct measurement of the rate of poly(A) tail synthesis and has provided insights into how this process is regulated during cell proliferation.
Table 1: Experimental Data on Metabolic Labeling of Poly(A) Tails with this compound
| Cell Line | This compound Concentration | Labeling Duration | Detection Method | Key Finding |
| HeLa | 100 µM | 4 hours | Biotin-azide click chemistry and streptavidin pulldown | Efficient incorporation into poly(A) tails of newly synthesized mRNA. |
| HEK293 | 50 µM | 2 hours | Fluorescent azide (B81097) click chemistry and microscopy | Visualization of nascent poly(A) tail synthesis in the nucleus. |
Pulse-chase analysis is a powerful technique to study the temporal dynamics of biological molecules. In the context of RNA polyadenylation, a "pulse" of this compound is administered to cells for a short period, leading to the labeling of a cohort of newly synthesized poly(A) tails. The cells are then "chased" with normal, unlabeled adenosine (B11128), and the fate of the labeled RNA is monitored over time.
This method has been used to investigate the dynamics of poly(A) tail length regulation. By isolating the propargyl-labeled RNA at different time points during the chase, researchers can measure the rate of poly(A) tail shortening (deadenylation), a key step in mRNA decay. These studies have provided valuable data on the half-lives of mRNA poly(A) tails and have helped to elucidate the mechanisms that govern mRNA stability.
Table 2: Research Findings from Pulse-Chase Analysis using this compound
| Parameter Measured | Experimental Approach | Result | Significance |
| Poly(A) Tail Deadenylation Rate | Pulse-labeling with this compound followed by a chase and analysis of poly(A) tail length over time. | Revealed a dynamic process of poly(A) tail shortening for specific mRNA transcripts. | Provided insights into the mechanisms of mRNA decay and turnover. |
| mRNA Half-life | Quantifying the amount of propargyl-labeled mRNA remaining at different chase time points. | Allowed for the determination of the stability of specific mRNA populations. | Contributed to the understanding of gene-specific regulation of mRNA stability. |
Functionalization via Click Chemistry
The true utility of incorporating this compound into RNA lies in the ability to functionalize the alkyne tag using click chemistry. This set of reactions is highly efficient, specific, and biocompatible, making it ideal for modifying biomolecules in complex mixtures.
The most common click reaction used for this purpose is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the terminal alkyne of the incorporated this compound reacts with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. acs.orgplos.org This allows for the covalent attachment of a wide variety of probes to the labeled RNA.
For example, azide-functionalized biotin (B1667282) can be "clicked" onto the propargyl-labeled RNA, enabling its efficient purification using streptavidin-coated beads. Alternatively, azide-containing fluorescent dyes can be attached, allowing for the visualization of newly synthesized RNA within cells and tissues using microscopy. researchgate.net This bioconjugation strategy has been fundamental to many of the applications of this compound in studying RNA biology.
While CuAAC is highly effective, the copper catalyst can be toxic to living cells, limiting its application for in vivo studies. To overcome this limitation, copper-free click chemistry approaches have been developed. acs.orgacs.orgd-nb.infonih.gov One of the most prominent methods is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). d-nb.info
In SPAAC, the alkyne is activated by incorporating it into a strained ring system, such as a cyclooctyne. This inherent strain allows the reaction with an azide to proceed efficiently at physiological temperatures without the need for a copper catalyst. For in vivo RNA labeling applications, cells can be treated with this compound to label the RNA, followed by the administration of a cyclooctyne-conjugated probe (e.g., a fluorescent dye or an imaging agent). This copper-free approach has opened the door to studying RNA dynamics in living organisms with minimal perturbation. acs.orgacs.orgd-nb.infonih.gov
Development of Photo-Clickable Nucleoside Analogs
A significant application of this compound is in the creation of bifunctional, or "photo-clickable," nucleoside analogs. These probes are engineered to contain both a photo-activatable group for covalent crosslinking to target molecules and a clickable handle for subsequent purification and identification.
Design and Synthesis of Bifunctional Probes
The design of a photo-clickable adenosine probe involves integrating a photoactive moiety and a click chemistry handle into the adenosine scaffold. nih.gov A prime example is the synthesis of 8-N3-2′-O-propargyladenosine, which combines an 8-azido group (the photoactive component) with the 2'-O-propargyl group (the clickable component). nih.govnih.gov
The synthesis of this bifunctional probe begins with the alkylation of unprotected adenosine with propargyl bromide. This reaction yields a mixture of products, with the 2'- and 3'-alkylated propargyl adenosines being the major isomers. nih.gov Following the successful synthesis of 2′-O-propargyladenosine, a multi-step process is employed to create the final bifunctional analog. This involves phosphorylating the 2′-O-propargyladenosine to its monophosphate form (2′-O-propargyl-AMP). This intermediate is then coupled with nicotinamide (B372718) mononucleotide (NMN) to produce the NAD+ analog, 8-N3-2′-O-propargyl-NAD. nih.govnih.gov This entire process is achieved in four steps starting from adenosine. nih.gov
Application in Identification of Biomolecular Interactions
Bifunctional probes derived from this compound are designed to identify and isolate specific protein-ligand interactions within a complex biological milieu. The strategy relies on a two-step process: first, the photoactive group is activated by UV light to form a covalent crosslink with a nearby binding protein. Second, the clickable alkyne handle is used to attach a reporter tag, such as biotin, enabling the affinity purification of the probe-protein complex for subsequent identification by techniques like mass spectrometry. nih.gov
A key area where these probes are applied is in the study of cyclic ADP-ribose (cADPR), a crucial second messenger involved in calcium signaling. nih.gov To identify the proteins that bind to cADPR, the bifunctional NAD+ analog, 8-N3-2′-O-propargyl-NAD, is enzymatically cyclized using ADP-ribosyl cyclase to produce 8-N3-2′-O-propargyl-cADPR. nih.govnih.gov This molecule is envisioned as a probe to specifically label and identify cADPR-binding proteins. nih.govnih.gov
Research has also evaluated the biological activity of the intermediate, non-photoactive analog, 2′-O-propargyl-cADPR. This compound was found to be an agonist that elicits Ca2+ release in sea urchin egg homogenates, confirming that the 2'-propargyl modification is tolerated and preserves biological activity. nih.govnih.gov In contrast, the final bifunctional probe, 8-N3-2′-O-propargyl cyclic ADP-ribose, did not trigger Ca2+ release, suggesting it may act as a tool for labeling without initiating the downstream signaling cascade. nih.govnih.gov
| Compound | Functional Groups | Biological Activity | Experimental System |
|---|---|---|---|
| 2′-O-propargyl-cADPR | 2'-propargyl (clickable) | Agonist | Sea urchin egg homogenates |
| 8-N3-cADPR | 8-azido (photoactive) | Antagonist | Sea urchin egg homogenates |
| 8-N3-2′-O-propargyl-cADPR | 8-azido (photoactive), 2'-propargyl (clickable) | No Ca2+ release elicited | Sea urchin egg homogenates and human U2OS cells |
Site-Selective Modification of RNA for Functional Studies
The propargyl group of this compound provides a chemical handle for the site-selective modification of RNA molecules. This allows for the introduction of functional moieties at specific positions within an RNA sequence, enabling detailed studies of RNA function, structure, and interactions.
Integration into miRNA Precursors for Functional Assessment
One powerful application of this technology is in the study of microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. To understand the function of a specific miRNA, it is essential to identify its direct mRNA targets. 2'-O-propargyladenosine can be incorporated as a modified phosphoramidite (B1245037) during the solid-phase synthesis of synthetic miRNA precursors (pre-miRNAs). researchgate.net Once integrated into the pre-miRNA sequence, the propargyl group can be post-synthetically modified using CuAAC. This allows for the attachment of functional groups, such as a biotin tag for purification and a psoralen (B192213) moiety for photo-crosslinking, creating a highly functionalized miRNA probe. researchgate.netoup.com This integration enables the functional assessment of the miRNA by allowing for the capture and identification of its targetome. researchgate.net
Utility in Crosslinking and Immunoprecipitation (miR-CLIP) Assays
The modified pre-miRNA probes containing 2'-O-propargyladenosine are central to the miR-CLIP (microRNA crosslinking and immunoprecipitation) technique. researchgate.net In this method, the synthetic, functionalized pre-miRNA is introduced into cells. researchgate.netillumina.com The pre-miRNA is processed by the cell's machinery and incorporated into the RNA-induced silencing complex (RISC). Upon UV irradiation, the psoralen moiety crosslinks the miRNA to its target mRNA. Following cell lysis, the entire complex, often including the core RISC protein Argonaute 2 (Ago2), is immunoprecipitated. researchgate.net The captured complexes are then subjected to a second purification step using the biotin tag (attached via the original propargyl group) and streptavidin affinity purification. This dual-purification strategy provides high selectivity in isolating the miRNA-target pairs, which can then be identified by deep sequencing. researchgate.net The miR-CLIP method, enabled by the versatility of 2'-O-propargyladenosine, allows for the transcriptome-wide identification of miRNA targets, including those not predicted by computational algorithms. researchgate.net
Biological and Pharmacological Activities of 2 Propargyladenosine and Its Analogs Preclinical Focus
Antiviral Mechanisms and Efficacy in Preclinical Models
As a nucleoside analog, 2'-Propargyladenosine's potential antiviral activity would theoretically stem from its ability to interfere with viral replication.
Activation of Viral DNA Polymerases Leading to Synthesis Inhibition
Nucleoside analogs often exert their antiviral effects after being converted within a cell to their triphosphate form. This active form can mimic natural deoxynucleotides and be incorporated into a growing viral DNA chain by viral DNA polymerase. nih.govmdpi.com Once incorporated, these analogs can act as a chain terminator, preventing the polymerase from adding further nucleotides and thereby halting viral DNA synthesis. This mechanism is a key strategy for many antiviral drugs. nih.gov However, no specific studies were identified that demonstrate this mechanism for this compound.
Inhibition of Viral Replication in Cellular Systems
In preclinical in vitro models, the efficacy of an antiviral compound is often measured by its ability to reduce or prevent viral replication in cultured cells. mdpi.com Researchers would typically infect cell cultures with a specific virus and then introduce the compound at various concentrations to determine its potency, often expressed as an EC50 value (the concentration that inhibits 50% of viral replication). While this is a standard evaluation for adenosine (B11128) analogs, specific data detailing the inhibition of viral replication in cellular systems by this compound is not available in the reviewed literature.
Anticancer Potential in Preclinical Models
The anticancer potential of nucleoside analogs is generally attributed to their role as antimetabolites, which disrupt the synthesis of nucleic acids and induce cell death in rapidly dividing cancer cells. nih.gov
In Vitro Antiproliferative Activity against Cancer Cell Lines
A primary method for assessing anticancer potential is to test the compound's ability to inhibit the growth of various human cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell proliferation, is a key metric. Despite the known antiproliferative properties of many adenosine analogs, specific IC50 data for this compound against a panel of cancer cell lines could not be located in the available research. nih.govmedchemexpress.com
In Vivo Antitumor Effects in Non-Human Animal Models
Promising in vitro results are typically followed by in vivo studies in animal models, such as mice with transplanted tumors, to evaluate a compound's antitumor effects in a living organism. While research has shown that the related but distinct compound, N6-propargyladenosine , resulted in "very good increases in life spans of mice bearing mammary carcinoma," specific in vivo data for this compound was not found. nih.gov It is important to note that as a structural isomer, the biological activity of this compound could differ significantly from its N6 counterpart.
Role as a Nucleoside Antimetabolite for Growth Inhibition
Nucleoside antimetabolites are compounds that structurally mimic natural purine (B94841) or pyrimidine (B1678525) nucleosides. nih.gov Due to this similarity, they can be taken up by cells and enter metabolic pathways involved in DNA and RNA synthesis. nih.gov Once inside the cell, they are often phosphorylated to their active triphosphate form. These activated analogs can then inhibit key enzymes involved in nucleotide synthesis or be incorporated directly into DNA or RNA. nih.gov This incorporation disrupts the integrity and function of nucleic acids, leading to an arrest of the cell cycle and the induction of apoptosis (programmed cell death), thereby inhibiting the growth of cancer cells. nih.gov While this is the established mechanism for this class of compounds, specific studies detailing this pathway for this compound are not presently available.
Neuroprotective Effects and Mechanisms in Preclinical Models
Modulation of Alzheimer's Disease Pathogenesis in Transgenic Animal Models
Transgenic animal models, which replicate key aspects of Alzheimer's disease pathology, are crucial for evaluating the therapeutic potential of new compounds. nih.govmdpi.com These models often involve the overexpression of proteins linked to familial Alzheimer's disease, such as mutant amyloid precursor protein (APP) and presenilin (PS), leading to hallmark pathologies like amyloid-β (Aβ) plaque accumulation and cognitive deficits. nih.govnih.gov
Influence on β-Amyloid Peptide Homeostasis
The accumulation of β-amyloid (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. cellsignal.com Preclinical studies in transgenic mouse models are instrumental in assessing how therapeutic agents can modulate the production, aggregation, and clearance of these peptides. While direct studies on this compound's effect on Aβ homeostasis are not extensively detailed in publicly available research, the general therapeutic strategy often involves reducing Aβ levels. novusbio.com The efficacy of novel compounds is typically evaluated by measuring changes in soluble and insoluble Aβ levels in the brain tissue of these animal models.
Inhibition of β-Secretase 1 (BACE1) Activity
Restoration of Cognitive Dysfunction in Animal Models
A critical measure of a potential Alzheimer's therapeutic is its ability to reverse or ameliorate cognitive deficits observed in animal models. nih.gov These deficits are often assessed using a variety of behavioral tests that measure learning and memory. Studies on adenosine A2A receptor antagonists, a class to which some propargyladenosine analogs belong, have shown promise in improving cognitive function in mouse models of Alzheimer's disease. researchgate.net For instance, pharmacological blockade of the A2A receptor has been demonstrated to ameliorate cognitive deficits in mice induced with Aβ1-42. novusbio.com
Table 1: Preclinical Assessment of Neuroprotective Effects in Alzheimer's Disease Models
| Activity | Preclinical Model | Key Findings/Endpoints |
|---|---|---|
| β-Amyloid Homeostasis | Transgenic Mice (e.g., APP/PS1) | Measurement of soluble and insoluble Aβ levels in brain homogenates. |
| BACE1 Inhibition | In vitro enzymatic assays; Cell-based assays | Determination of IC50 values to quantify inhibitory potency. |
| Cognitive Function | Behavioral tests in transgenic mice (e.g., Morris water maze, novel object recognition) | Assessment of improvements in learning, memory, and other cognitive domains. |
Anticonvulsant Properties in Animal Models of Epilepsy
Preclinical evaluation of anticonvulsant activity is typically conducted using a battery of animal models that represent different seizure types. nih.gov Common models include the maximal electroshock (MES) test, the 6 Hz psychomotor seizure test, and chemically induced seizure models using agents like pentylenetetrazole (PTZ). researchgate.netnih.govnih.gov While specific studies detailing the anticonvulsant profile of this compound are limited, research into various derivatives of related structures, such as 2-alkynyladenosines, has been an area of interest for identifying novel antiepileptic agents. The efficacy in these models is often reported as the median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures. researchgate.net
Table 2: Common Preclinical Models for Evaluating Anticonvulsant Activity
| Model | Seizure Type Modeled | Endpoint |
|---|---|---|
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Abolition of hind-limb tonic extension |
| 6 Hz Seizure Test | Psychomotor seizures (therapy-resistant) | Protection against seizure activity |
| Pentylenetetrazole (PTZ) Test | Myoclonic and clonic seizures | Prevention of seizures |
Interactions with Adenosine Receptors and Downstream Signaling Pathways
The pharmacological effects of adenosine analogs are primarily mediated through their interaction with four subtypes of adenosine receptors: A1, A2A, A2B, and A3. guidetopharmacology.org The binding affinity of a compound to these receptors is a critical determinant of its biological activity and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Structure-activity relationship studies on related compounds have shown that a propargyl group at the N9-position of adenine (B156593) is important for A2A antagonist activity. nih.gov
The binding of ligands to adenosine receptors triggers downstream signaling cascades, most notably the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. researchgate.netnovusbio.comsemanticscholar.orgmdpi.com A1 and A3 receptors are generally coupled to Gi proteins, and their activation leads to a decrease in cAMP, whereas A2A and A2B receptors are coupled to Gs proteins, and their activation increases cAMP levels. semanticscholar.orgsemanticscholar.org The modulation of cAMP levels, in turn, influences the activity of protein kinase A (PKA) and other downstream effectors, thereby regulating a wide array of cellular functions. mdpi.com
Table 3: Adenosine Receptor Binding and Signaling
| Receptor Subtype | Typical G-Protein Coupling | Effect on cAMP |
|---|---|---|
| A1 | Gi/o | Decrease |
| A2A | Gs | Increase |
| A2B | Gs | Increase |
| A3 | Gi/o | Decrease |
Adenosine A2A Receptor Antagonism for Neuroprotection
The neuroprotective potential of this compound and its analogs is primarily attributed to their antagonist activity at the adenosine A2A receptor (A2AR). In the central nervous system, A2A receptors are highly concentrated in brain regions susceptible to neurodegenerative processes, such as the striatum and hippocampus. mdpi.com Under pathological conditions like hypoxia or inflammation, elevated extracellular adenosine can over-activate A2A receptors, leading to excitotoxicity and neuronal damage. nih.govmednexus.org A2AR antagonists are being investigated as a therapeutic strategy to counteract these detrimental effects and offer neuroprotection in various neurodegenerative disorders. mdpi.comnih.govmednexus.org
Preclinical studies have demonstrated that blocking A2A receptors can confer significant neuroprotective benefits. mednexus.org This antagonism helps to mitigate neuroinflammation and the synaptotoxicity associated with abnormally high adenosine signaling. nih.gov In animal models of Parkinson's disease (PD) and traumatic brain injury (TBI), A2AR antagonists have been shown to reverse cognitive deficits and protect against disease-related pathologies. nih.govmednexus.org The mechanism involves reducing the excitotoxic effects of glutamate (B1630785) and controlling neuroinflammation mediated by glial cells. mdpi.comscispace.com
Derivatives of this compound, specifically 8-substituted 2-alkynyl-N(9)-propargyladenines, have been synthesized and evaluated for their potent A2A antagonist activity. nih.gov The presence of a propargyl group at the N9-position of the adenine base was found to be a key structural feature for high antagonist potency. nih.gov Further modifications, such as adding a halogen or an aryl group at the 8-position, enhanced this activity, resulting in compounds with inhibitory concentrations (IC50) in the low nanomolar range. nih.gov One such analog, compound 4a (8-bromo-2-(1-octyn-1-yl)-N9-propargyladenine), demonstrated oral activity in preclinical models, effectively reversing catalepsy in mice and showing therapeutic potential in a 6-hydroxydopamine-lesioned rat model of Parkinson's disease. nih.gov This highlights the promise of these analogs as neuroprotective agents.
Table 1: Preclinical Activity of a this compound Analog
| Compound | Target Receptor | Activity | In Vitro Potency (IC50) | Preclinical Model | Observed Effect | Source |
|---|---|---|---|---|---|---|
| Compound 4a (8-bromo-2-(1-octyn-1-yl)-N9-propargyladenine) | Adenosine A2A Receptor | Antagonist | Low nM range | 6-hydroxydopamine-lesioned rat model of Parkinson's disease | Orally active and effective in reversing disease symptoms | nih.gov |
Regulation of Neurotransmitter Release in the Central Nervous System
Adenosine A2A receptors play a crucial role in modulating the release of several key neurotransmitters in the central nervous system. These receptors are often located on presynaptic terminals, particularly on glutamatergic and dopaminergic neurons, where they can influence synaptic transmission. scispace.comresearchgate.net A2A receptor antagonists, including this compound and its analogs, can therefore regulate neurotransmitter release by blocking the effects of endogenous adenosine.
In the striatum, A2A receptors are known to form heterodimers with dopamine (B1211576) D2 receptors, creating a functional antagonism where A2A receptor activation inhibits D2 receptor signaling. researchgate.net By blocking A2A receptors, antagonists can enhance the effects of dopamine, which is a key therapeutic strategy in conditions like Parkinson's disease. researchgate.net Furthermore, presynaptic A2A receptors located on corticostriatal glutamatergic nerve endings can stimulate the release of glutamate. scispace.com Consequently, antagonists of the A2A receptor can reduce this excessive glutamate release, which is a major contributor to excitotoxicity and neuronal cell death in neurodegenerative conditions. mdpi.com
Attenuation of Oxidative Stress in Neural Tissues
Oxidative stress is a significant factor in the pathology of many neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. mdpi.comnih.gov It arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's ability to counteract them with antioxidant defenses, leading to damage to lipids, proteins, and nucleic acids. mdpi.comnih.gov The central nervous system is particularly vulnerable to oxidative damage due to its high oxygen consumption and lipid-rich content. nih.govresearchgate.net
Preclinical evidence suggests that modulating adenosine signaling can be a viable strategy for mitigating oxidative stress in neural tissues. Adenosine itself has been shown to protect neural stem cells from oxidative stress-induced cell death by upregulating anti-apoptotic proteins and downregulating pro-apoptotic kinases. nih.gov A2A receptor antagonists contribute to this protective effect by preventing the over-activation of A2A receptors, which can exacerbate neuroinflammation and subsequent oxidative damage. nih.govmednexus.org
The neuroprotective effects of A2A antagonists are, in part, linked to their ability to reduce the downstream consequences of excitotoxicity and inflammation, both of which are major sources of ROS. nih.gov Markers of oxidative stress, such as F2-isoprostanes and malondialdehyde (MDA), are often found at elevated levels in the brain and cerebrospinal fluid of patients with neurodegenerative diseases. nih.govmdpi.comnih.gov While direct studies on this compound's effect on these specific markers are limited, the established role of A2A antagonists in providing neuroprotection in preclinical models strongly suggests that attenuation of oxidative stress is a key component of their mechanism of action. nih.govmednexus.org By reducing the pathological signaling that leads to the generation of free radicals, these compounds help preserve the integrity of neural tissues.
Structure Activity Relationships Sar and Rational Drug Design Principles for 2 Propargyladenosine Analogs
Fundamental Principles of Structure-Activity Relationship Analysis
The exploration of the SAR for 2'-propargyladenosine analogs is grounded in the systematic investigation of how chemical structure correlates with biological activity. This involves modifying the core molecule and assessing the resulting changes in potency, selectivity, and efficacy at various biological targets.
Identification of Key Structural Determinants for Biological Activity
The biological activity of this compound analogs is dictated by the interplay of three primary structural components: the purine (B94841) base (adenine), the ribose sugar, and the 2'-propargyl group. Modifications to each of these regions can significantly impact the compound's interaction with its biological target.
The Purine Core: The adenine (B156593) base is essential for recognition by many adenosine (B11128) receptors and enzymes. Substitutions at the N6 and C2 positions of the purine ring are particularly influential. For instance, the introduction of small alkyl groups at the N6 position can modulate receptor subtype selectivity. The C2 position is also a key determinant of selectivity; for example, a 2-propynyl substitution in certain adenosine analogs has been shown to confer selectivity for the peroxisome proliferator-activated receptor γ (PPARγ) over PPARδ.
The Ribose Moiety: The ribose sugar's conformation and the presence of hydroxyl groups are critical for receptor binding and activation. The 2'-position, where the propargyl group is attached, is a key site for modification. The introduction of the propargyl group at this position is generally well-tolerated and can be exploited to introduce further functionality or to probe the binding pocket of the target protein. The stereochemistry of the ribose ring is also crucial, with the natural D-ribose configuration usually being preferred for optimal activity.
The 2'-Propargyl Group: The propargyl group itself is a key pharmacophoric feature. Its small size, rigidity, and the presence of a terminal alkyne offer opportunities for various chemical interactions. The triple bond can participate in π-π stacking or hydrophobic interactions within the binding site. Furthermore, the terminal alkyne provides a handle for "click chemistry," enabling the facile attachment of other molecules to create bioconjugates or more complex analogs.
Optimization of Potency and Selectivity through Structural Modifications
The systematic modification of the this compound scaffold allows for the fine-tuning of its pharmacological properties to enhance potency and selectivity for a specific biological target.
Purine Modifications: Alterations at the N6 and C2 positions of the adenine ring are primary strategies for optimizing potency and selectivity. For example, introducing bulky or aromatic substituents at the N6-position can enhance affinity for certain adenosine receptor subtypes. Modifications at the C2 position with different alkynyl chains or other functional groups can also significantly influence receptor selectivity.
Ribose Modifications: While the 2'-propargyl group is the defining feature, further modifications to the ribose ring can be beneficial. For instance, constraining the ribose conformation through the introduction of bicyclic structures can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity. Modifications at the 5'-position, such as the introduction of a carboxamide group, are also known to influence the activity of adenosine analogs.
Propargyl Group Analogs: Replacing the propargyl group with other small, rigid substituents can help to probe the steric and electronic requirements of the binding pocket. The length and nature of the alkynyl chain can also be varied to optimize interactions with the target.
Design and Synthesis of this compound Analogs for Optimized Biological Activity
The development of this compound analogs with improved therapeutic profiles relies on a synergistic combination of rational design strategies and efficient synthetic methodologies.
Strategic Chemical Modifications and Their Impact on Pharmacological Profiles
The strategic placement of chemical modifications on the this compound scaffold can lead to significant improvements in its pharmacological profile, including enhanced potency, selectivity, and metabolic stability.
One key strategy involves the introduction of substituents that can form specific interactions with the target protein. For example, the synthesis of 8-azido-2'-O-propargyladenosine combines a photoactive group (8-azido) with a clickable moiety (2'-O-propargyl). nih.gov Such bifunctional analogs can be used as chemical probes to identify and study the binding partners of this compound. nih.gov The biological evaluation of these analogs has shown that while the 2'-O-propargyl modification is compatible with agonist activity in some systems, such as cADPR-mediated Ca2+ release, the combination with an 8-azido group can lead to a loss of this activity. nih.gov
The table below summarizes the impact of key structural modifications on the biological activity of adenosine analogs, which can be extrapolated to the design of this compound derivatives.
| Modification Site | Moiety | Impact on Biological Activity |
| Purine C2 | Propynyl | Can confer selectivity (e.g., for PPARγ over PPARδ). |
| Purine N6 | Small Alkyl | Modulates receptor subtype selectivity. |
| Ribose 2' | Propargyl | Generally well-tolerated; provides a handle for further modification. |
| Purine C8 | Azido | Can be used to create photoaffinity labels. |
Rational Design of Nucleoside and Nucleotide Analogs
The rational design of nucleoside analogs like this compound is guided by an understanding of the three-dimensional structure of the target protein and the key interactions required for binding and biological activity. The fundamental principle is to design molecules that are complementary in shape and chemical properties to the target's binding site.
This process often begins with a lead compound, such as adenosine itself, and involves iterative cycles of design, synthesis, and biological evaluation. The "lock-and-key" and "induced-fit" models of ligand-receptor binding provide a conceptual framework for this process. The goal is to design analogs that fit snugly into the binding pocket and form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with key amino acid residues.
For this compound, the propargyl group can be envisioned to occupy a specific sub-pocket within the target's binding site. The rational design process would then involve exploring modifications that can further optimize interactions within this sub-pocket or other regions of the binding site.
Computational Approaches in Drug Design
Computational methods have become indispensable tools in the rational design of novel therapeutic agents, including this compound analogs. These approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogs, docking studies can help to visualize how different substituents on the purine or ribose moieties fit into the binding pocket and can guide the design of new analogs with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By identifying the key physicochemical properties that are important for activity, QSAR models can be used to predict the activity of virtual compounds before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon binding and to assess the stability of the complex over time. This information can be valuable for understanding the mechanism of action and for designing analogs with improved pharmacokinetic properties.
While specific computational studies on this compound are not extensively reported, the application of these general computational approaches to the broader class of adenosine analogs has been instrumental in the development of potent and selective ligands for various targets. It is anticipated that these in silico methods will play an increasingly important role in the future design and optimization of this compound-based therapeutics.
Molecular Docking and Binding Affinity Prediction for Target Interaction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jyoungpharm.org In the context of this compound analogs, docking studies are instrumental in visualizing and evaluating how these ligands fit into the binding sites of their biological targets, primarily adenosine receptors. nih.gov These in silico methods help to understand the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern ligand recognition and binding affinity. jyoungpharm.org
The process begins with the three-dimensional structures of the target receptor, often obtained from X-ray crystallography or homology modeling, and the ligand of interest. nih.gov Docking algorithms then explore various possible conformations of the ligand within the receptor's binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. plos.org For instance, docking screens against active-like conformations of the A₂A adenosine receptor (A₂AAR) have been successful in identifying novel agonist scaffolds. nih.gov
Following docking, the binding free energy of the ligand-receptor complexes can be calculated using methods like the Molecular Mechanics with Generalized Born and Surface Area (MMGBSA) solvation model. plos.orgbiorxiv.org This provides a more quantitative prediction of binding affinity. A good correlation between predicted binding affinities and experimentally determined values (e.g., Ki) validates the docking protocol and enhances its predictive power for novel, untested analogs. jyoungpharm.org
Table 1: Key Molecular Interactions in Ligand-Receptor Binding
| Interaction Type | Description | Example Residues in Adenosine Receptors |
|---|---|---|
| Hydrogen Bonds | Crucial for anchoring the ligand in the binding pocket. The ribose hydroxyls and purine nitrogens of adenosine analogs are key hydrogen bond donors/acceptors. | Ser277, His278 |
| Hydrophobic Interactions | Involve nonpolar parts of the ligand and receptor, often contributing significantly to binding affinity. The propargyl group would engage in such interactions. | Val84, Ile274 |
| π-π Stacking | Occurs between aromatic rings of the ligand (the adenine base) and aromatic residues in the binding site. | Phe168 |
By analyzing the docking poses of a series of this compound analogs, researchers can rationalize observed structure-activity relationships. For example, these studies can reveal why a particular substitution enhances binding by forming a new hydrogen bond or by better occupying a hydrophobic pocket, guiding the next cycle of drug design. jyoungpharm.org
Quantitative Structure-Activity Relationships (QSAR) in Compound Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orglibretexts.org The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules is dependent on the variation in their physicochemical properties. researchgate.net These models are crucial for optimizing lead compounds by predicting the activity of newly designed analogs before their synthesis, thereby saving time and resources. nih.gov
A QSAR study involves several key steps:
Data Set Selection : A series of structurally related compounds, such as this compound analogs, with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.
Descriptor Calculation : Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties, including electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), and topological characteristics.
Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with biological activity. researchgate.net The general form of a QSAR model is: Activity = f(molecular descriptors) + error. wikipedia.org
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
For adenosine receptor ligands, QSAR studies have successfully identified key properties that determine their activity. For example, a study on N⁶-substituted adenosine agonists found that descriptors related to lipophilicity and molecular shape were important for determining antihypertensive activity. researchgate.net In the case of this compound analogs, a QSAR model could reveal the optimal size and electronic properties of substituents on the purine base or the propargyl group to maximize affinity for a specific adenosine receptor subtype. The model could highlight, for instance, that increasing the hydrophobicity at a certain position while maintaining a specific electronic character at another is key to improving potency.
Fragment-Based Drug Design Considerations for Novel Scaffold Identification
Fragment-Based Drug Discovery (FBDD) is a strategy for identifying lead compounds as part of the drug discovery process. drugdiscoverychemistry.com It involves screening libraries of small, low-molecular-weight chemical fragments (typically <300 Da) to identify those that bind weakly to the biological target. rsc.org These initial "hits" are then optimized and grown into more potent, drug-like molecules by linking fragments together or by adding functionality. drugdiscoverychemistry.comrsc.org
The adenosine scaffold itself is a privileged structure that is frequently used in FBDD. A strategy combining FBDD with dynamic combinatorial chemistry (DCC) has been successfully used to target adenosine recognition sites. nih.govnih.gov In this approach, an adenosine-derived fragment, such as 5'-deoxy-5'-thioadenosine, is used as a noncovalent "anchor" that binds to the conserved adenosine binding pocket of an enzyme. nih.govdundee.ac.uk A library of other small fragments is then screened in the presence of the anchor and the target protein. The protein templates the formation of a high-affinity ligand by selectively binding and stabilizing a combination of the anchor and a complementary fragment. nih.gov
For this compound, several FBDD considerations are relevant:
Anchor Fragment : The core this compound molecule can serve as an anchor fragment. Its adenosine portion would bind in the highly conserved nucleoside binding pocket of a target like an adenosine receptor or kinase.
Growth Vectors : The 2'-propargyl group provides a clear "growth vector." This reactive alkyne moiety can be functionalized using click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to link it to other fragments that can probe and bind to adjacent sub-pockets on the protein surface. This allows for the exploration of new interactions that can enhance both potency and selectivity.
Scaffold Hopping : Fragments identified to bind in regions adjacent to the adenosine pocket can be used to design entirely new scaffolds that retain the key interactions of the original nucleoside but possess more favorable drug-like properties.
This approach allows for the efficient exploration of chemical space and the generation of novel, non-nucleoside ligands that may have improved properties over the original adenosine-based scaffold. nih.govdundee.ac.uk
Elucidation of Molecular Targets and Ligand-Binding Interactions
Identifying the specific molecular targets of a compound and understanding the precise nature of the ligand-receptor interactions are fundamental to pharmacology and drug development. For this compound and its derivatives, this involves pinpointing the receptors or enzymes they modulate and characterizing the binding forces and conformational changes that underlie their biological effects.
Identification of Receptor and Enzyme Interactions
The primary molecular targets for adenosine analogs, including this compound, are the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. mdpi.com These G protein-coupled receptors (GPCRs) are widely distributed throughout the body and mediate various physiological processes. nih.gov The specific activity of a this compound analog (i.e., whether it acts as an agonist or antagonist, and at which receptor subtype) is determined by subtle variations in its structure.
Structure-activity relationship studies have shown that modifications at the 2-position of the adenine ring are critical for determining receptor affinity and selectivity. For example, introducing a 2-alkynyl group, which is structurally related to the 2'-propargyl modification on the ribose, can significantly enhance antagonist activity at adenosine receptors. A series of 8-substituted 2-alkynyl-N⁹-propargyladenine derivatives exhibited potent antagonist activity at the A₂A receptor, with IC₅₀ values in the low nanomolar range. nih.gov Similarly, 2-alkynyl-8-aryl-9-methyladenine derivatives have been identified as antagonists of the A₂B receptor, which is involved in hepatic glucose production. researchgate.net
The interaction of these analogs with the receptor binding pocket has been elucidated through a combination of site-directed mutagenesis and molecular modeling based on receptor crystal structures. nih.gov These studies reveal a binding mode where the adenine core sits deep within a pocket between the transmembrane helices, forming key hydrogen bonds. The substituent at the 2-position often extends towards the extracellular space, providing a crucial point for engineering receptor subtype selectivity. nih.gov While adenosine receptors are the most common targets, modified nucleosides can also interact with other proteins, such as kinases and other ATP-utilizing enzymes, making target validation an essential step in the research process. nih.gov
Table 2: Receptor Subtype Affinity for Adenosine Analogs
| Compound Class | Primary Target Receptor | Biological Effect |
|---|---|---|
| 8-Substituted 2-alkynyl-N⁹-propargyladenines | A₂A Receptor | Antagonist nih.gov |
| 2-Alkynyl-8-aryl-9-methyladenines | A₂B Receptor | Antagonist researchgate.net |
| 2-Propynyl substituted 1'-homologated adenosines | PPARγ | Preserved Affinity nih.govelsevierpure.com |
| 2-Aryl-6-morpholinopurines | A₁, A₃, dual A₁/A₂A, A₁/A₂B, or A₁/A₃ | Antagonist mdpi.com |
Conformational Studies of Modified Nucleosides
The three-dimensional shape, or conformation, of a nucleoside analog is a critical determinant of its ability to bind to a biological target. The flexibility of the nucleoside structure primarily arises from two regions: the glycosidic bond connecting the base to the sugar and the pucker of the ribose ring. The ribose sugar is not flat and typically adopts one of two major low-energy conformations: C2'-endo or C3'-endo. nih.gov
The C2'-endo conformation (where the C2' atom is puckered on the same side of the sugar ring as the C5' atom) results in a more extended structure, while the C3'-endo conformation (where the C3' atom is puckered on the same side) leads to a more compact, A-form helical structure. nih.gov The equilibrium between these two conformations is heavily influenced by the nature of the substituents on the ribose ring.
Modifications at the 2'-position, such as the propargyl group in this compound, can introduce significant steric interactions that bias the sugar pucker equilibrium. For example, the 2'-O-methyl modification is known to strongly favor the C3'-endo conformation due to steric repulsion between the methyl group and the nucleobase. nih.govnih.gov It is highly probable that the bulky 2'-propargyl group would similarly lock the ribose into a specific pucker, likely the C3'-endo conformation, to minimize steric clash.
This conformational pre-organization can have a profound impact on binding affinity. Receptors often bind preferentially to a single conformation of their ligand. By modifying the nucleoside to favor this "bioactive" conformation, the entropic penalty of binding is reduced, leading to a significant increase in affinity and selectivity. Therefore, understanding the conformational preferences of this compound and its analogs through techniques like NMR spectroscopy and computational modeling is essential for rationalizing their biological activity and designing improved ligands. nih.gov
Future Directions in 2 Propargyladenosine Research
Advancements in Stereoselective and Scalable Synthetic Methodologies for Novel Analogs
The synthesis of 2'-O-propargyladenosine has been achieved by alkylating unprotected adenosine (B11128) with propargyl bromide in the presence of sodium hydride. nih.gov However, this method can result in a complex mixture of products, including the 3'-alkylated isomer, necessitating challenging purification steps. nih.gov Future research will prioritize the development of synthetic methodologies that are not only scalable but also highly stereoselective, allowing for the precise and efficient production of 2'-Propargyladenosine and a diverse library of its analogs.
Advancements in this area may involve the use of sophisticated catalyst systems and protecting group strategies. For instance, asymmetric propargylation techniques, which have been successfully applied to other classes of molecules, could be adapted for nucleoside synthesis. nih.govsemanticscholar.org The use of chiral ligands, such as derivatives of BINOL, in conjunction with metal catalysts can achieve high stereoselectivity, ensuring the desired configuration at the ribose ring. nih.gov Additionally, exploring alternative propargylating agents and reaction conditions, such as those mediated by zinc or indium, could lead to milder and more efficient synthetic routes. semanticscholar.orgmdpi.com The development of robust, scalable methods is crucial for producing the quantities of novel analogs required for extensive biological screening and preclinical evaluation.
| Synthetic Goal | Potential Advanced Methodology | Key Advantages | Relevant Research Area |
|---|---|---|---|
| Improved Regioselectivity (2' vs. 3' position) | Enzyme-catalyzed synthesis or protecting group strategies | Higher yield of the desired 2'-isomer, simplified purification | Biocatalysis, Organic Synthesis |
| High Stereoselectivity | Asymmetric catalysis with chiral ligands (e.g., BINOL derivatives) | Production of enantiomerically pure analogs for pharmacological studies | Asymmetric Synthesis nih.gov |
| Increased Scalability | Flow chemistry, optimized catalytic cycles | Efficient production of large quantities for preclinical testing | Process Chemistry |
| Access to Diverse Analogs | Gold-catalyzed propargylation, multicomponent reactions | Rapid generation of a library of novel compounds with varied functionalities | Catalysis, Medicinal Chemistry researchgate.net |
Expanding Applications in Advanced Chemical Biology Tool Development and Biomolecular Probes
The propargyl group is an ideal functional handle for developing sophisticated chemical biology tools and biomolecular probes. researchgate.net Its ability to participate in bioorthogonal "click" chemistry reactions allows this compound to be covalently linked to reporter molecules, affinity tags, or other functional groups within a complex biological environment without interfering with native biological processes.
A significant advancement in this area is the creation of bifunctional or "photo-clickable" probes. nih.gov For example, 8-N3-2′-O-propargyl adenosine was synthesized by incorporating both a photoactive 8-azido group and the clickable 2'-propargyl moiety into the adenosine scaffold. nih.govnih.gov Such probes are designed for activity-based protein profiling (ABPP), where the photoactive group can be used to covalently crosslink the probe to its binding proteins upon UV irradiation, and the "clickable" alkyne can then be used to attach a biotin (B1667282) tag for affinity purification or a fluorescent dye for visualization. nih.gov This strategy is invaluable for identifying the protein targets of adenosine analogs. researchgate.net Future work will likely focus on creating a wider range of such probes, including fluorescent analogs for real-time imaging of adenosine receptor dynamics and covalent ligands for structural biology studies. nih.gov
| Probe Type | Key Features | Primary Application | Example Derivative |
|---|---|---|---|
| Affinity-Based Probe | Contains a "clickable" alkyne for attaching an affinity tag (e.g., biotin) | Identification and isolation of binding proteins from cell lysates | This compound |
| Photo-Clickable Probe | Combines a photo-reactive group (e.g., azido) and a "clickable" alkyne | Covalent labeling and subsequent identification of target proteins (ABPP) | 8-N3-2′-O-propargyl adenosine nih.govnih.gov |
| Fluorescent Probe | "Clickable" alkyne allows for the attachment of a fluorophore | Real-time imaging of target engagement, receptor trafficking, and localization | N/A |
| Covalent Ligand Probe | Can be designed to form irreversible bonds with target receptors | Facilitating structural biology studies (e.g., X-ray crystallography) of receptor-ligand complexes | N/A |
Deepening Understanding of Pharmacological Mechanisms and Target Engagement
While adenosine receptors are well-established pharmacological targets, a detailed understanding of how specific analogs like this compound engage with these targets and modulate their function is still evolving. nih.gov The modification at the 2'-position can significantly influence a compound's biological activity. For instance, a derivative of this compound, 2'-O-propargyl-cADPR, was found to be an agonist that triggers calcium release, whereas the bifunctional analog 8-N3-2′-O-propargyl cyclic ADP-ribose did not exhibit the same effect. nih.govnih.gov This highlights the sensitivity of target engagement to structural modifications on the ribose moiety.
Future research will leverage the chemical tools described in the previous section to dissect these pharmacological mechanisms. By using "clickable" probes to identify the full spectrum of proteins that interact with this compound and its derivatives, researchers can move beyond known adenosine receptors to uncover novel off-target effects or previously unknown binding partners. This approach will be critical for building a comprehensive profile of the compound's mechanism of action and for interpreting its physiological effects. Understanding target engagement at the molecular level is essential for optimizing lead compounds and predicting their therapeutic potential.
| Derivative | Observed Biological Effect | Implication for Target Engagement |
|---|---|---|
| 2'-O-propargyl-cADPR | Agonist that elicited Ca2+ release in sea urchin egg homogenates. nih.govnih.gov | The 2'-propargyl modification is tolerated and allows for binding and activation of targets in the calcium signaling pathway. |
| 8-N3-2′-O-propargyl cyclic ADP-ribose | Did not elicit Ca2+ release. nih.govnih.gov | The addition of the 8-azido group alters the binding or conformation in a way that prevents target activation, demonstrating structural sensitivity. |
Exploration of Novel Preclinical Therapeutic Avenues for Disease Intervention
The modulation of adenosine receptors has therapeutic potential in a wide range of diseases, including central nervous system disorders, cardiovascular conditions, inflammation, and cancer. nih.gov The development of diverse chemical libraries based on the this compound scaffold provides a rich resource for discovering new therapeutic agents. Future research will focus on screening these novel analogs in relevant preclinical models of disease.
One promising area is in neurodegenerative disorders. Adenosine A(2A) receptor antagonists have shown potential as a non-dopaminergic treatment for Parkinson's disease, with some preclinical evidence suggesting they may offer neuroprotective effects. nih.gov Novel this compound analogs could be screened for potent and selective A(2A) antagonism. Another potential application is in anti-platelet therapy. mdpi.com Adenosine receptors are expressed on blood platelets and their activation can inhibit platelet aggregation, making them a potential target for preventing thrombosis. mdpi.com By systematically synthesizing and screening new derivatives, researchers can explore these and other therapeutic avenues, aiming to identify lead compounds for further development.
| Potential Therapeutic Area | Rationale for Exploration | Future Research Goal |
|---|---|---|
| Parkinson's Disease | Adenosine A(2A) receptor antagonists have shown antiparkinsonian and neuroprotective potential in preclinical models. nih.gov | Develop and screen this compound analogs for selective A(2A) receptor antagonism. |
| Thrombosis | Agonism of adenosine A2A and A2B receptors on platelets inhibits their activation and aggregation. mdpi.com | Investigate the anti-platelet effects of novel this compound derivatives in preclinical models. |
| Cancer | Adenosine signaling is implicated in the tumor microenvironment and immune evasion. nih.gov | Screen for analogs that can modulate adenosine receptors to enhance anti-tumor immunity. |
| Inflammatory Diseases | Adenosine receptors play a key role in modulating inflammatory responses. nih.gov | Evaluate the anti-inflammatory properties of new this compound analogs. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
